molecular formula C15H13NO B1268079 4-Benzyloxyphenylacetonitrile CAS No. 838-96-0

4-Benzyloxyphenylacetonitrile

Cat. No. B1268079
Key on ui cas rn: 838-96-0
M. Wt: 223.27 g/mol
InChI Key: QKEYZRVDFZDOEP-UHFFFAOYSA-N
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Patent
US04412082

Procedure details

In a 100 ml four-necked flask, there were placed 3.2 g of water, 1.23 g (0.025 mole) of sodium cyanide and 0.16 g of triethylbenzylammonium chloride, and a solution prepared by dissolving 5.3 g (0.023 mole) of 4-benzyloxybenzyl chloride in 6 g of benzene was further added thereto under stirring. Then, the resultant mixture was heated at a temperature of 80° C. for 5 hours under stirring to permit a reaction. After completion of the reaction, the formed organic layer is washed with water and dried over anhydrous sodium sulfate, followed by distilling off benzene to obtain 4.83 g (0.022 mole) of 4-benzyloxyphenylacetonitrile.
Name
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
1.23 g
Type
reactant
Reaction Step One
Quantity
0.16 g
Type
catalyst
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step Two
Quantity
6 g
Type
solvent
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O.[C-:2]#[N:3].[Na+].[CH2:5]([O:12][C:13]1[CH:20]=[CH:19][C:16]([CH2:17]Cl)=[CH:15][CH:14]=1)[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1>[Cl-].C([N+](CC)(CC)CC1C=CC=CC=1)C.C1C=CC=CC=1>[CH2:5]([O:12][C:13]1[CH:20]=[CH:19][C:16]([CH2:17][C:2]#[N:3])=[CH:15][CH:14]=1)[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
3.2 g
Type
reactant
Smiles
O
Name
Quantity
1.23 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
0.16 g
Type
catalyst
Smiles
[Cl-].C(C)[N+](CC1=CC=CC=C1)(CC)CC
Step Two
Name
Quantity
5.3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(CCl)C=C1
Name
Quantity
6 g
Type
solvent
Smiles
C1=CC=CC=C1
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 100 ml four-necked flask, there were placed
ADDITION
Type
ADDITION
Details
was further added
STIRRING
Type
STIRRING
Details
under stirring
CUSTOM
Type
CUSTOM
Details
a reaction
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
WASH
Type
WASH
Details
the formed organic layer is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
by distilling off benzene

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=C1)CC#N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.022 mol
AMOUNT: MASS 4.83 g
YIELD: CALCULATEDPERCENTYIELD 95.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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